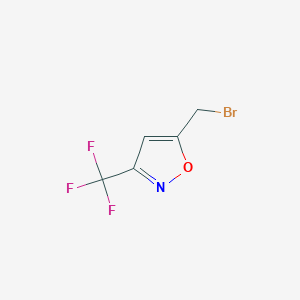
5-(bromométhyl)-3-(trifluorométhyl)-1,2-oxazole
Vue d'ensemble
Description
5-(Bromomethyl)-3-(trifluoromethyl)isoxazole is a chemical compound with the CAS Number: 1364677-98-4 . It has a molecular weight of 229.98 .
Synthesis Analysis
A general method for the synthesis of 5-(trifluoromethyl)isoxazoles involves denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride . This protocol can be further extended to the synthesis of perfluoroalkylated isoxazoles .Molecular Structure Analysis
The IUPAC name for this compound is 5-(bromomethyl)-3-(trifluoromethyl)isoxazole . The InChI code is 1S/C5H3BrF3NO/c6-2-3-1-4(10-11-3)5(7,8)9/h1H,2H2 .Chemical Reactions Analysis
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Various synthetic techniques are used for isoxazole synthesis, most of which employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a storage temperature of 4 degrees Celsius . The density is 1.355 g/mL at 25 °C and the refractive index is n20/D 1.348 (lit.) .Applications De Recherche Scientifique
Recherche pharmaceutique
Le groupe trifluorométhyle dans ce composé présente un intérêt particulier en pharmacologie en raison de sa capacité à améliorer la bioactivité et la stabilité métabolique des agents thérapeutiques . La présence du cycle oxazole, souvent trouvé dans les molécules bioactives, peut être exploitée pour la synthèse de nouveaux médicaments ayant des propriétés antibactériennes, antifongiques ou anticancéreuses potentielles.
Développement agrochimique
Les composés contenant le groupe trifluorométhyle sont largement utilisés dans le développement d'agrochimiques . Le groupe bromométhyle dans C5H3BrF3NO peut servir de précurseur pour une fonctionnalisation ultérieure, conduisant à la création de nouveaux pesticides et herbicides avec des profils d'efficacité et de sécurité améliorés.
Synthèse organique
Ce composé peut servir de bloc de construction en synthèse organique, en particulier dans la construction de molécules complexes par des réactions de couplage croisé catalysées par le palladium. Le groupe bromométhyle est un bon groupe partant qui peut être remplacé par divers nucléophiles pour créer diverses structures organiques .
Recherche en chimie du fluor
L'étude de l'activation et de la fonctionnalisation de la liaison C–F est un sujet brûlant en chimie du fluor. C5H3BrF3NO fournit une plateforme pour explorer ces réactions, ce qui peut conduire à la découverte de nouvelles méthodes de fluoration et de composés fluorés .
Safety and Hazards
Propriétés
IUPAC Name |
5-(bromomethyl)-3-(trifluoromethyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF3NO/c6-2-3-1-4(10-11-3)5(7,8)9/h1H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYNYIBFDBYBQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



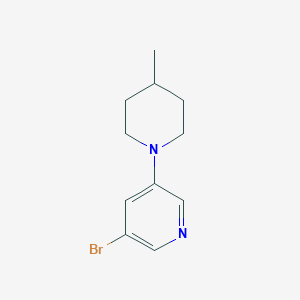
![Tert-butyl 4-[(2-fluoro-5-nitrophenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B1444491.png)

![3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B1444493.png)
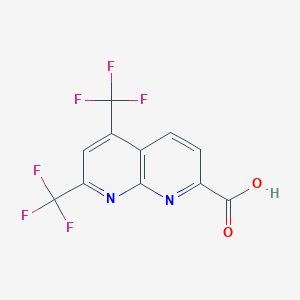
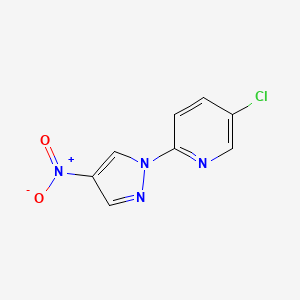

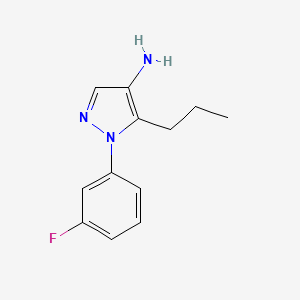

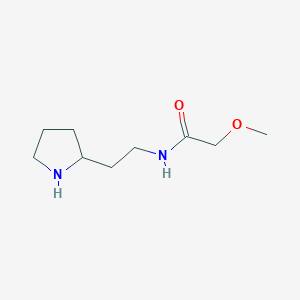
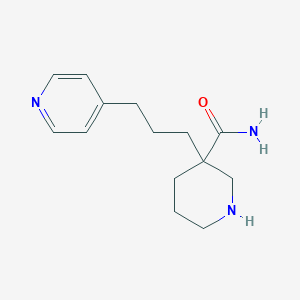
![7'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1444503.png)